

An In-depth Technical Guide to Methyl 3hydroxypentadecanoate

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Compound of Interest

Compound Name: Methyl 3-hydroxypentadecanoate

Cat. No.: B3044260 Get Quote

CAS Number: 112538-88-2

This technical guide provides a comprehensive overview of Methyl 3-

hydroxypentadecanoate, a long-chain hydroxy fatty acid methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development and lipid research, offering detailed information on its chemical properties, synthesis, potential biological significance, and analytical methodologies.

Chemical and Physical Properties

Methyl 3-hydroxypentadecanoate is the methyl ester of 3-hydroxypentadecanoic acid. It belongs to the class of beta-hydroxy fatty acid methyl esters, characterized by a hydroxyl group on the third carbon atom of the fatty acid chain.



Property	Value	Reference
CAS Number	112538-88-2	[1][2][3][4]
Molecular Formula	C16H32O3	[1]
Molecular Weight	272.42 g/mol	[1]
IUPAC Name	methyl 3- hydroxypentadecanoate	
Synonyms	Pentadecanoic acid, 3- hydroxy-, methyl ester	[1]
Appearance	Not specified (likely a solid or oil at room temperature)	
Solubility	Expected to be soluble in organic solvents like chloroform, ether, and methanol.[5]	_

Synthesis of Methyl 3-hydroxypentadecanoate

The synthesis of **Methyl 3-hydroxypentadecanoate** can be achieved through the Reformatsky reaction, a well-established method for the formation of β -hydroxy esters.[1][6][7][8][9] This reaction involves the condensation of an aldehyde with an α -halo ester in the presence of metallic zinc.[1][6][7][8][9]

For the synthesis of **Methyl 3-hydroxypentadecanoate**, the reactants would be tridecanal and a methyl haloacetate (e.g., methyl bromoacetate or methyl iodoacetate). The zinc metal facilitates the formation of an organozinc intermediate (a Reformatsky enolate) from the methyl haloacetate, which then undergoes nucleophilic addition to the carbonyl group of tridecanal.[1] [6][7]

Experimental Protocol: Reformatsky Synthesis

The following is a generalized experimental protocol for the synthesis of **Methyl 3-hydroxypentadecanoate** via the Reformatsky reaction, adapted from general procedures.[1]



Materials:

- Tridecanal
- Methyl bromoacetate
- Activated Zinc dust
- Anhydrous toluene (or other suitable aprotic solvent like THF)
- Iodine (for zinc activation)
- Saturated aqueous ammonium chloride solution
- Diethyl ether or MTBE for extraction
- Anhydrous sodium sulfate or magnesium sulfate for drying
- Silica gel for column chromatography

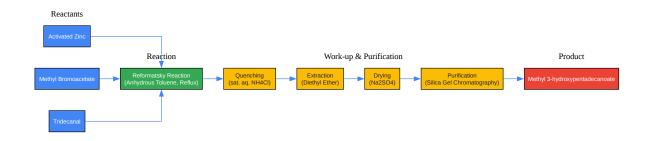
Procedure:

- Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 - 2.0 equivalents relative to the aldehyde) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine color disappears, indicating the activation of zinc. Allow the flask to cool to room temperature.
- Reaction Setup: Add anhydrous toluene to the flask. A mixture of tridecanal (1.0 equivalent)
 and methyl bromoacetate (1.1 1.5 equivalents) dissolved in anhydrous toluene is added
 dropwise to the stirred suspension of activated zinc.
- Reaction Conditions: The reaction mixture is gently heated to initiate the reaction. Once
 initiated, the addition of the aldehyde/ester mixture is continued at a rate that maintains a
 gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional
 1-2 hours to ensure complete conversion.



- Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to dissolve the zinc salts.
- Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether or MTBE. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Methyl 3hydroxypentadecanoate.[1]

Synthesis Workflow



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Workflow for the synthesis of **Methyl 3-hydroxypentadecanoate**.

Biological Activity and Potential Significance

Direct experimental data on the biological activity of **Methyl 3-hydroxypentadecanoate** is currently limited in publicly available literature. However, the biological roles of the corresponding free fatty acid, pentadecanoic acid (C15:0), have been the subject of recent research, suggesting potential areas of interest for its methyl ester derivative.



Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is increasingly being recognized for its potential health benefits and is considered by some as an essential fatty acid. [10][11][12] Studies have linked higher circulating levels of C15:0 with a lower risk of chronic diseases such as type 2 diabetes and cardiovascular disease.[10] It is plausible that **Methyl 3-hydroxypentadecanoate** could serve as a precursor or metabolite of C15:0, or possess its own distinct biological activities.

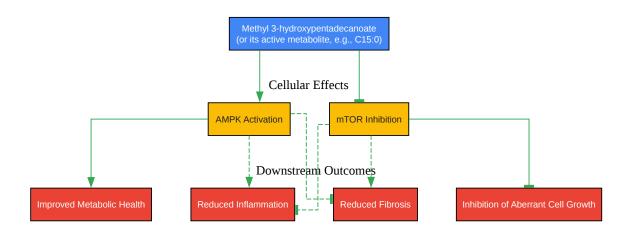
The biological activities of C15:0 are reported to be pleiotropic, involving multiple cellular targets and pathways.[10][11] These include:

- Anti-inflammatory effects[11][12]
- Antifibrotic properties[11]
- Anticancer activities[10][12]
- Immune modulation[11][12]

Potential Signaling Pathways

Based on the known mechanisms of pentadecanoic acid (C15:0), a hypothetical signaling pathway for **Methyl 3-hydroxypentadecanoate**, assuming it is converted to or mimics C15:0, could involve the activation of AMP-activated protein kinase (AMPK) and inhibition of mTOR, key regulators of cellular metabolism and longevity.[11]





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Hypothetical signaling pathway for **Methyl 3-hydroxypentadecanoate**.

It is crucial to emphasize that this pathway is speculative and requires experimental validation to confirm the biological activities and mechanisms of action of **Methyl 3-hydroxypentadecanoate**.

Analytical Methods

The analysis of **Methyl 3-hydroxypentadecanoate** typically involves chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS).[3][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like fatty acid methyl esters.

Sample Preparation: For biological samples, a lipid extraction is first performed, often using methods like the Bligh-Dyer or Folch extraction. The extracted lipids are then transesterified to their corresponding fatty acid methyl esters (FAMEs) if they are present in complex lipids. If analyzing the pure compound, it can be dissolved in a suitable solvent.







Derivatization: To improve chromatographic properties and facilitate mass spectral analysis, the hydroxyl group of **Methyl 3-hydroxypentadecanoate** can be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether.[14]

GC Conditions (Typical):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for FAME analysis.
- Injector: Split/splitless injector, with the temperature set around 250 °C.
- Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. For example, an initial temperature of 100 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

- Ionization: Electron ionization (EI) at 70 eV.
- · Mass Analyzer: Quadrupole or ion trap.
- Scan Range: A mass-to-charge ratio (m/z) range of 50-500 amu.

The resulting mass spectrum will show characteristic fragmentation patterns that can be used to identify **Methyl 3-hydroxypentadecanoate** and its derivatives.



Analytical Parameter	Method	Typical Conditions/Details
Separation	Gas Chromatography (GC)	Capillary column (e.g., DB-5ms), temperature programming.
Identification	Mass Spectrometry (MS)	Electron Ionization (EI), mass fragmentation pattern analysis.
Quantification	GC with Flame Ionization Detection (FID) or MS	Use of an internal standard (e.g., a non-naturally occurring fatty acid methyl ester).
Derivatization for GC	Silylation	To improve volatility and peak shape of the hydroxyl group.

Conclusion

Methyl 3-hydroxypentadecanoate is a long-chain hydroxy fatty acid methyl ester with potential for further investigation, particularly concerning its biological activities. While direct experimental data remains scarce, its structural relationship to the increasingly important pentadecanoic acid suggests promising avenues for research. The synthesis of this compound is achievable through established organic chemistry methods like the Reformatsky reaction, and its analysis can be reliably performed using GC-MS. Future studies are warranted to elucidate the specific biological functions and mechanisms of action of **Methyl 3-hydroxypentadecanoate**, which could unveil new therapeutic or research applications.

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